molecular formula C22H27N5O2S B11580748 4,4-Dimethyl-8-morpholin-4-yl-13-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

4,4-Dimethyl-8-morpholin-4-yl-13-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

Cat. No.: B11580748
M. Wt: 425.5 g/mol
InChI Key: XYPZWRISHPWVPR-UHFFFAOYSA-N
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Description

4,4-Dimethyl-8-morpholin-4-yl-13-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-8-morpholin-4-yl-13-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene involves multiple steps, typically starting with the construction of the core tetracyclic structure. Key steps include:

    Formation of the Tetracyclic Core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Functional Group Introduction: The morpholine and pyrrolidine groups are introduced through nucleophilic substitution reactions, typically under mild conditions to prevent degradation of the core structure.

    Final Assembly: The final compound is assembled through a series of condensation reactions, often requiring precise control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. Key considerations include:

    Catalyst Selection: Use of robust and reusable catalysts to minimize costs.

    Reaction Optimization: Fine-tuning reaction conditions to maximize yield and minimize by-products.

    Purification: Employing advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-8-morpholin-4-yl-13-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene undergoes various types of chemical reactions, including:

    Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Commonly performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4,4-Dimethyl-8-morpholin-4-yl-13-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 4,4-Dimethyl-8-morpholin-4-yl-13-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene exerts its effects involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Gene Expression: Influencing the expression of specific genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4,4-Dimethyl-8-morpholin-4-yl-13-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7

Properties

Molecular Formula

C22H27N5O2S

Molecular Weight

425.5 g/mol

IUPAC Name

4,4-dimethyl-8-morpholin-4-yl-13-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

InChI

InChI=1S/C22H27N5O2S/c1-22(2)11-14-15(12-29-22)19(27-7-9-28-10-8-27)25-21-16(14)17-18(30-21)20(24-13-23-17)26-5-3-4-6-26/h13H,3-12H2,1-2H3

InChI Key

XYPZWRISHPWVPR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C(=NC3=C2C4=C(S3)C(=NC=N4)N5CCCC5)N6CCOCC6)C

Origin of Product

United States

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